2'-O-Methylguanosine 5'-triphosphate

Description

Nomenclature and Systematic Classification

2'-O-Methylguanosine 5'-triphosphate represents a systematically classified modified nucleoside triphosphate within the broader category of methylated ribonucleotides. The International Union of Pure and Applied Chemistry name for this compound is lithium (5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3-hydroxy-4-methoxytetrahydrofuran-2-yl)methyl triphosphate, reflecting its complex stereochemical structure and ionic associations. The compound is alternatively designated by several synonymous names including 2'-O-Methylguanosine-5'-Triphosphate and 2'-O-Methyl-Guanosine Triphosphate, with the Chemical Abstracts Service registry number 61556-44-3 serving as its primary identification code.

The systematic classification places this compound within the purine ribonucleoside 5'-triphosphate family, specifically as a 2'-O-methylated derivative of guanosine 5'-triphosphate. The compound exists in various salt forms, including lithium and sodium salt preparations, which facilitate its solubility and stability in aqueous solutions. The canonical Simplified Molecular Input Line Entry System representation demonstrates the precise atomic connectivity: OC1C(COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O)OC(N2C=NC3=C2N=C(N)NC3=O)C1OC, accompanied by appropriate counterions.

Molecular Formula and Structural Features

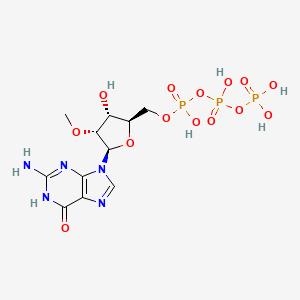

The molecular formula of this compound in its free acid form is C₁₁H₁₈N₅O₁₄P₃, with a corresponding molecular weight of 537.2 grams per mole. This modified nucleotide comprises three distinct structural domains: the guanine nucleobase, the modified ribose sugar containing the characteristic 2'-O-methyl group, and the 5'-triphosphate chain. The guanine base maintains its standard purine structure with the characteristic 2-amino-6-oxo-1H-purin-9-yl configuration that defines its hydrogen bonding capabilities and base-pairing specificity.

| Structural Component | Chemical Formula | Key Features |

|---|---|---|

| Guanine Base | C₅H₅N₅O | 2-amino-6-oxo purine ring system |

| Modified Ribose | C₅H₁₁O₅ | 2'-O-methyl, 3'-hydroxyl groups |

| Triphosphate Chain | H₄P₃O₁₀ | Three phosphate groups linked sequentially |

| Complete Molecule | C₁₁H₁₈N₅O₁₄P₃ | Molecular weight: 537.2 g/mol |

The ribose sugar moiety exhibits the critical 2'-O-methyl modification that distinguishes this compound from standard guanosine 5'-triphosphate. This modification involves the substitution of the 2'-hydroxyl hydrogen with a methyl group, creating a methoxy functionality at the 2'-position while preserving the 3'-hydroxyl group. The 5'-position of the ribose connects to the triphosphate chain through a phosphoester bond, maintaining the standard nucleotide structure essential for enzymatic recognition and incorporation processes.

The triphosphate moiety consists of three phosphate groups linked through anhydride bonds, with the α-phosphate directly attached to the 5'-carbon of the ribose sugar. The extinction coefficient of 13,600 L mol⁻¹ cm⁻¹ at 252 nanometers provides a reliable spectroscopic parameter for quantitative analysis and concentration determination. The compound typically requires storage at temperatures of -20°C or below to maintain structural integrity and prevent hydrolytic degradation of the phosphate linkages.

Comparative Analysis with Guanosine 5'-Triphosphate

Guanosine 5'-triphosphate, the unmodified counterpart, possesses the molecular formula C₁₀H₁₆N₅O₁₄P₃ with a molecular weight of 523.18 grams per mole, representing a reduction of one carbon and two hydrogen atoms compared to the 2'-O-methylated derivative. This difference directly corresponds to the addition of the methyl group at the 2'-position of the ribose sugar. The standard guanosine 5'-triphosphate maintains hydroxyl groups at both the 2'- and 3'-positions of the ribose moiety, creating a more hydrophilic environment around the sugar ring system.

| Property | Guanosine 5'-Triphosphate | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ | C₁₁H₁₈N₅O₁₄P₃ |

| Molecular Weight | 523.18 g/mol | 537.2 g/mol |

| 2'-Position | Hydroxyl group | Methoxy group |

| Sugar Pucker Preference | C2'-endo/C3'-endo equilibrium | C3'-endo predominant |

| Stability | Standard | Enhanced resistance to nucleases |

The 2'-O-methyl modification significantly alters the conformational behavior of the ribose sugar ring system. Research has demonstrated that 2'-O-methylation biases the sugar pucker equilibrium in favor of the C3'-endo conformation by 0.1-0.6 kilocalories per mole in pyrimidine nucleosides, and similar effects are observed in purine systems. This conformational preference contrasts with unmodified nucleotides, which exist in a dynamic equilibrium between C2'-endo and C3'-endo conformations.

The enhanced stability profile of this compound represents a crucial distinction from standard guanosine 5'-triphosphate. The methyl modification provides protection against nuclease-mediated degradation by creating steric hindrance that interferes with enzyme active site binding. Additionally, the modification stabilizes ribonucleic acid helices by an average of approximately 0.2 kilocalories per mole per methylated nucleotide through reduced entropy loss upon duplex formation.

Stereochemical Implications of 2'-O-Methyl Modification

The introduction of the 2'-O-methyl group creates significant stereochemical consequences that fundamentally alter the three-dimensional structure and dynamic behavior of the nucleotide. The methyl substitution at the 2'-position generates steric repulsion interactions with adjacent functional groups, particularly the 3'-phosphate and the 2-carbonyl groups of the guanine base when the sugar adopts the C2'-endo conformation. This steric clash energetically disfavors the C2'-endo conformation and promotes the adoption of the C3'-endo sugar pucker geometry.

Nuclear magnetic resonance studies have revealed that the 2'-O-methyl modification preferentially stabilizes alternative secondary structures in ribonucleic acid systems where the modified nucleotides participate in base-pairing interactions. The extent of stabilization increases proportionally with the number of 2'-O-methyl modifications present in a given ribonucleic acid molecule and demonstrates dependence on magnesium ion concentration. These stabilization effects can increase both the abundance and lifetime of low-populated excited states by up to 10-fold compared to unmodified ribonucleic acid structures.

The stereochemical implications extend to the hydration shell surrounding the modified nucleotide. The 2'-O-methyl group alters the water coordination patterns around the ribose sugar, reducing the overall hydrophilicity of the molecule and potentially affecting its interactions with proteins and other macromolecules. The methoxy group creates a more hydrophobic microenvironment that can influence the thermodynamic parameters of base-pairing and stacking interactions.

The conformational rigidity imposed by the 2'-O-methyl modification also affects the accessibility of the 3'-hydroxyl group for enzymatic reactions. While this rigidity contributes to the enhanced nuclease resistance of the modified nucleotide, it may also influence the kinetics of incorporation by polymerase enzymes. The preferred C3'-endo conformation aligns more closely with the geometry required for canonical base-pairing in double-helical structures, potentially explaining the observed stabilization effects in paired regions of ribonucleic acid molecules.

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUJBFZJAFFHIW-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977125 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-2-O-methylpentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61556-44-3 | |

| Record name | 2'-O-Methylguanosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061556443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-2-O-methylpentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLGUANOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4E0FO1FKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2'-O-Methylguanosine 5'-triphosphate (2'-O-Me-GTP) is a modified nucleotide that plays significant roles in various biological processes, particularly in RNA synthesis and protein translation. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

2'-O-Me-GTP is structurally similar to guanosine 5'-triphosphate (GTP), differing only by a methyl group at the 2' position of the ribose sugar. This modification affects its interaction with enzymes and its overall biological function.

1. Inhibition of RNA Synthesis:

2'-O-Me-GTP acts as a competitive inhibitor of GTP in RNA synthesis, particularly during the elongation phase. It has been shown to function as a chain terminator, effectively halting RNA polymerase activity. Research indicates that it is discriminated against during the initiation step of RNA synthesis by the hepatitis C virus's NS5B polymerase, with a discrimination factor of approximately 150-fold compared to GTP, while this factor decreases to about 2-fold during elongation .

2. Role in Protein Synthesis:

In protein synthesis, 2'-O-Me-GTP can substitute for GTP in the formation of ternary complexes involving elongation factors and aminoacyl-tRNA. Studies demonstrate that it can inhibit the binding of [3H]GTP to elongation factor 1 (EF-1), suggesting its potential as an inhibitor of protein synthesis .

Biological Applications

Antiviral Properties:

The compound has shown promise as an antiviral agent due to its ability to inhibit viral RNA-dependent RNA polymerases. Its mechanism involves mimicking GTP, thus disrupting viral replication processes .

Modulation of mRNA Cap Structures:

Research has highlighted the role of 2'-O-methylation in stabilizing mRNA cap structures, which is critical for mRNA stability and translation efficiency. The presence of 2'-O-Me-GTP at the cap structure influences protein production levels in mammalian cells, enhancing resistance against decapping enzymes .

Case Studies

Study on Hepatitis C Virus:

In a detailed study examining the effects of nucleotide analogs on NS5B polymerase, researchers found that 2'-O-Me-GTP significantly inhibited RNA synthesis by acting as a chain terminator. The study provided insights into how modifications at the nucleotide level can alter polymerase fidelity and efficiency .

Protein Synthesis Inhibition:

Another study demonstrated that oligonucleotides containing 2'-O-Me-GTP could effectively inhibit protein synthesis by competing with GTP for binding sites on EF-1. This inhibition was quantitatively measured using radioactive labeling techniques, confirming the compound's potency as an inhibitor .

Summary Table of Biological Activities

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of GTP Analogs

| Compound | Modification Position | Key Functional Property | Molecular Weight (Free Acid) | Key Application |

|---|---|---|---|---|

| GTP | None | Standard nucleotide for translation | 523.18 | Protein synthesis |

| 2'-O-Me-GTP | 2'-O-methyl | RNase resistance, supports elongation | 497.18 | RNA therapeutics, mRNA studies |

| 3'-O-Me-GTP | 3'-O-methyl | Transcription termination | 520.92 (Li salt) | Transcription assays |

| GTPγS | γ-thiophosphate | Non-hydrolyzable G-protein activation | 535.22 | Signal transduction studies |

| 2'-C-Me-ATP | 2'-C-methyl | Viral polymerase inhibition | 521.21 | Antiviral drug development |

Table 2: Enzyme Activity of GTP Analogs in E. coli Systems

| Compound | EF-Tu Activity (%)* | EF-G Activity (%)* | IF-2 Activity (%)* |

|---|---|---|---|

| GTP | 100 | 100 | 100 |

| 2'-O-Me-GTP | 95 | 90 | 98 |

| 3'-O-Me-GTP | 70 | 65 | 75 |

| PPP-Guo-2'P (2'-phosphate) | 15 | 10 | 20 |

*Relative to GTP (100%).

Key Research Findings

- Enzyme Compatibility : 2'-O-Me-GTP is nearly equivalent to GTP in supporting EF-Tu and EF-G activity, unlike 3'-O-Me-GTP or phosphate-substituted analogs .

- RNA Stability : The 2'-O-methyl group protects RNA from periodate degradation, a property exploited in analytical workflows to distinguish modified RNAs .

- Therapeutic Potential: 2'-O-Me-GTP is integral to antisense oligonucleotides and siRNA therapies due to its balance of stability and enzymatic compatibility .

Preparation Methods

Protection of Hydroxyl Groups and Base Modification

- The 3'- and 5'-hydroxyl groups of guanosine are commonly protected simultaneously using silyl protecting groups such as 1,3-dichloro-1,1,3,3-tetra-iso-propyldisiloxane (TIPDSiCl2). This step facilitates selective functionalization at the 2'-position without interference from other hydroxyls.

- The guanine base is often protected at the O6 position using groups like (4-nitrophenyl)ethyl under Mitsunobu reaction conditions to prevent side reactions during subsequent steps.

- Acetylation is used to protect the exocyclic amine (N2) of guanine to avoid undesired modifications during methylation.

Selective 2'-O-Methylation

- After protection, the 2'-hydroxyl group is selectively activated, for example, by triflation (introduction of a triflate leaving group).

- The methyl group is introduced by nucleophilic substitution using methylating agents such as sodium methylselenide or diazomethane in the presence of catalysts like stannous chloride, depending on the specific protocol.

- Alternative methods involve direct methylation using methyl iodide or methyl triflate under controlled conditions to achieve regioselectivity.

Deprotection and Purification

- The silyl protecting groups and base protections are removed using reagents such as tetrabutylammonium fluoride (TBAF) or triethylamine in methanol-water mixtures to yield the free 2'-O-methylguanosine nucleoside.

- Careful control of deprotection conditions is critical to avoid incomplete removal or degradation of the nucleotide.

Triphosphorylation to Form this compound

- The 5'-hydroxyl group of the 2'-O-methylguanosine nucleoside is phosphorylated using Yoshikawa's procedure, which involves treatment with phosphoryl chloride (POCl3) in trimethyl phosphate solvent in the presence of proton sponge (a base) to generate the 5'-monophosphate intermediate.

- This intermediate is then converted to the 5'-triphosphate by reaction with tris(tetra-n-butylammonium) hydrogen pyrophosphate at low temperatures, following protocols adapted from Gillerman and Howorka.

- Ion-exchange chromatography and reversed-phase purification steps follow to isolate the pure triphosphate compound with yields reported around 40% from the precursor nucleoside.

Alternative and Supporting Methods

- Some protocols utilize condensation reactions between the exocyclic amine of guanosine nucleotides and aldehydes such as 3-[(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by sodium cyanoborohydride reduction to yield N2-modified guanosine nucleotides, including triphosphates, with high purity (>99.5%). While this focuses on N2 modifications, similar strategies can be adapted for 2'-O-methyl modifications.

- Commercial suppliers provide this compound in aqueous solution with ≥95% purity, indicating that the synthetic methods yield highly pure products suitable for research use.

Summary Table of Key Synthesis Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of 3'- and 5'-OH groups | TIPDSiCl2 | Enables selective 2'-OH modification |

| 2 | Protection of guanine base (O6 and N2) | (4-nitrophenyl)ethyl, Acetic anhydride | Prevents side reactions |

| 3 | Activation of 2'-OH | Triflation (triflic anhydride) | Prepares for methylation |

| 4 | 2'-O-Methylation | Sodium methylselenide, diazomethane, or methyl iodide | Regioselective methylation |

| 5 | Deprotection | TBAF, triethylamine in MeOH/H2O | Releases free nucleoside |

| 6 | 5'-Triphosphorylation | POCl3 in trimethyl phosphate, pyrophosphate salt | Yoshikawa's method |

| 7 | Purification | Ion-exchange and reversed-phase chromatography | Yields ~40%, ≥95% purity |

Research Findings and Yield Considerations

- The overall yield for the triphosphorylation step is approximately 40%, with high purity achieved after chromatographic purification.

- Deprotection steps require optimization to ensure complete removal of protecting groups without degrading the product; for example, acetyl deprotection in aqueous ammonia may be incomplete, whereas triethylamine in methanol-water mixtures is more effective.

- The methylation at the 2'-O position significantly enhances the stability of the nucleotide against enzymatic degradation, making it valuable for RNA aptamer synthesis and epigenetic studies.

Q & A

Q. What is the structural and functional role of 2'-O-methylguanosine 5'-triphosphate in RNA processing?

this compound (2'-OMe-GTP) is critical in RNA capping, a post-transcriptional modification that stabilizes mRNA and facilitates ribosomal recognition. In vaccinia virus mRNA, 2'-OMe-GTP occupies penultimate positions at the 5'-terminus, forming structures like 7MeG-5'ppp-5'GMepNp . This methylation prevents exonuclease degradation and enhances translational efficiency by interacting with eukaryotic initiation factors (e.g., eIF4E) . Structural characterization techniques, such as X-ray crystallography and infrared ion spectroscopy, have elucidated how 2'-O-methylation alters nucleobase conformation and phosphate group interactions compared to unmodified GTP .

Q. How is this compound utilized in enzymatic assays?

2'-OMe-GTP is employed as a chain terminator in in vitro transcription studies. For example, in RNA polymerase assays, 100 µM 3'-O-methylguanosine 5'-triphosphate (a related analog) halts transcription by preventing phosphodiester bond formation, enabling analysis of short RNA transcripts via denaturing polyacrylamide gel electrophoresis (6% polyacrylamide/8 M urea) . This methodology is pivotal for mapping promoter activity or studying transcriptional pausing .

Advanced Research Questions

Q. What pre-steady-state kinetic parameters define the incorporation efficiency of 2'-O-methylguanosine analogs by RNA/DNA polymerases?

Modified nucleotides like 2'-OMe-GTP are evaluated using pre-steady-state kinetics to determine kpol (polymerization rate constant) and Kd (binding affinity). For example, cyclobutyl adenosine triphosphate analogs exhibit up to 20-fold higher incorporation efficiency due to improved kpol (0.21 s<sup>−1</sup>µM<sup>−1</sup>) and tighter binding (lower Kd) compared to natural dATP . Similar approaches can quantify how 2'-O-methylation impacts polymerase fidelity or processivity.

Q. How does 2'-O-methylation influence interactions with viral or eukaryotic initiation factors?

The methyl group at the 2'-O position sterically hinders binding to some proteins while enhancing specificity for others. Crystal structures of human eIF4E bound to m<sup>7</sup>GTP cap analogs reveal that additional 2'-O-methylation (e.g., in m<sup>7</sup>GpppA) rigidifies the C-terminal loop of eIF4E, which is critical for translation initiation . Comparative studies with 2'-OMe-GTP could clarify its role in viral mRNA evasion of host immune sensors .

Q. What methodological strategies resolve contradictions in enzymatic activity data involving methylated nucleotides?

Discrepancies in enzyme efficiency (e.g., HIV-1 reverse transcriptase’s reduced activity with K65R mutation) are analyzed using competitive inhibition assays and mutant polymerase variants . For instance, cyclobutyl analogs show 4.4-fold higher efficiency than tenofovir diphosphate in wild-type RT but reduced activity in K65R mutants . Statistical tools like two-way ANOVA (as in Chlamydia transcription studies) and GraphPad Prism ensure robust data interpretation .

Methodological Considerations

Q. How are methylated nucleotides characterized structurally and functionally?

- Infrared Ion Spectroscopy : Resolves gas-phase conformations of triphosphates, highlighting how methylation affects hydrogen bonding and charge distribution .

- Radiolabeling : [α-<sup>32</sup>P]CTP traces nucleotide incorporation in transcription assays, with termination products quantified via autoradiography .

- Enzymatic Hydrolysis Assays : Compare resistance of 2'-OMe-GTP to phosphatases versus unmodified GTP, leveraging non-hydrolysable analogs (e.g., GTPγS) as controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.